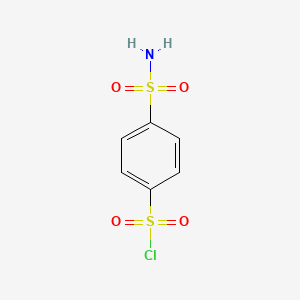

4-sulfamoylbenzenesulfonyl Chloride

描述

Overview of 4-Sulfamoylbenzenesulfonyl Chloride as a Versatile Organic Compound in Scientific Applications

This compound is a bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a benzene (B151609) ring substituted with both a sulfonyl chloride group (-SO₂Cl) and a sulfonamide group (-SO₂NH₂). This dual functionality makes it a versatile building block for the synthesis of more complex molecules. The primary utility of this compound lies in its role as a precursor to a wide array of sulfonamide derivatives. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines to form new sulfonamide linkages.

While direct applications of the compound itself are not extensively documented, its importance is derived from the broad spectrum of biological activities exhibited by the molecules synthesized from it. Sulfonamide-based compounds are foundational in medicine and are known to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ajchem-b.comresearchgate.netnih.gov Therefore, this compound is a key starting material for research in drug discovery, enabling the creation of novel therapeutic agents. researchgate.netnih.gov The presence of the existing primary sulfonamide group offers a secondary site for potential chemical modification, allowing for the construction of intricate molecular architectures and hybrid drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂NO₄S₂ |

| Molecular Weight | 290.15 g/mol |

| CAS Number | 61450-06-4 |

| InChIKey | CADAUKUITLKLMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N)Cl |

Data sourced from GSRS and ChemSpider databases. keyorganics.netnih.gov

Historical Context and Evolution of Sulfonyl Chlorides in Organic Synthesis

The synthesis of sulfonyl chlorides has been a subject of chemical research for over a century, with methods evolving from harsh, classical procedures to more sophisticated and milder techniques. Historically, two main routes were employed for the preparation of arylsulfonyl chlorides. nih.govorgsyn.org The first involved the direct chlorosulfonation of an aromatic ring using an excess of chlorosulfonic acid in an electrophilic aromatic substitution reaction. nih.gov The second common method was the treatment of pre-existing arylsulfonic acids or their salts with strong chlorinating agents, such as phosphorus pentachloride (PCl₅). orgsyn.org These early methods often required harsh conditions and suffered from limitations regarding functional group tolerance and regioselectivity, which was dictated by the innate properties of the aromatic substrate. nih.gov

A significant advancement was the development of the Meerwein reaction, a modified Sandmeyer-type reaction, which utilizes the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper salt catalyst. orgsyn.orgacs.orgacs.org This method provided a more versatile route to arylsulfonyl chlorides from a wide range of readily available anilines. orgsyn.org

In recent decades, the pursuit of greater efficiency, milder reaction conditions, and broader functional group compatibility has driven the development of new synthetic strategies. Modern approaches include palladium-catalyzed cross-coupling reactions, which can form sulfonyl chlorides from precursors like arylboronic acids under mild conditions. nih.gov More recently, visible-light photocatalysis has emerged as a powerful alternative, enabling the synthesis of sulfonyl chlorides from aryldiazonium salts or thiols with high tolerance for sensitive functional groups. acs.orgnih.gov These modern methods represent a significant leap forward, offering more sustainable and versatile tools for organic synthesis. nih.gov

Table 2: Evolution of Sulfonyl Chloride Synthesis

| Method | Typical Reagents | General Conditions | Key Limitations |

|---|---|---|---|

| Classical Chlorosulfonation | Chlorosulfonic acid (HSO₃Cl) | Strong acid, often harsh | Poor functional group tolerance, regioselectivity issues. nih.gov |

| Classical Chlorination | PCl₅, SOCl₂, POCl₃ | High temperatures | Use of hazardous reagents, harsh conditions. orgsyn.org |

| Meerwein/Sandmeyer Reaction | Diazonium salt, SO₂, CuCl/CuCl₂ | Acidic medium, copper catalyst | Can produce moderate yields, requires SO₂ gas. acs.orgacs.org |

| Palladium-Catalyzed Coupling | Arylboronic acid, SO₂ source, Pd catalyst | Mild conditions | Catalyst cost, sensitivity to air/moisture. nih.gov |

| Photocatalysis | Diazonium salt or thiol, SO₂ source, photocatalyst | Visible light, room temperature | Requires specialized photochemical equipment. acs.orgnih.gov |

Significance of Sulfonamide and Sulfonyl Chloride Functional Groups in Chemical Reactivity and Utility

The chemical utility of this compound is defined by its two key functional groups: the sulfonyl chloride and the sulfonamide.

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic moiety. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This electronic arrangement makes the chloride ion an excellent leaving group, rendering the sulfonyl chloride highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, allowing for the straightforward reaction with a vast range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. nih.gov This reaction is fundamental to the construction of the broad class of sulfonamide-containing molecules.

The sulfonamide group (-SO₂NH-) is one of the most important functional groups in medicinal chemistry, often referred to as a "privileged scaffold." tandfonline.comnih.gov Since the discovery of the first sulfa drugs, this moiety has been incorporated into a multitude of FDA-approved therapeutics. ajchem-b.comresearchgate.netnih.gov Sulfonamides are key components in drugs exhibiting a wide range of pharmacological activities, including antibacterial, diuretic, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govresearchgate.net The sulfonamide group is generally metabolically robust and more stable in biological systems than a corresponding amide bond. researchgate.net It can also act as a non-classical bioisostere of carboxylic acids or amides, helping to improve the physicochemical and pharmacokinetic properties of a drug candidate. researchgate.net The primary sulfonamide present in the title compound is itself a reactive handle that can be further functionalized, adding another layer of synthetic versatility.

Research Gaps and Future Directions for this compound Investigations

Despite the established importance of sulfonamides, specific research concerning this compound is not extensive, presenting several opportunities for future investigations.

A primary research gap lies in the selective exploitation of the compound's bifunctionality. The molecule possesses two reactive sites with different chemical properties: the highly electrophilic sulfonyl chloride and the less reactive, yet functional, primary sulfonamide. Future research could focus on developing orthogonal protection or activation strategies to selectively react one site while leaving the other intact. This would allow the molecule to be used as a versatile scaffold, enabling the sequential introduction of different molecular fragments to build complex, multifunctional compounds.

Furthermore, there is significant potential in using this compound to synthesize novel classes of bioactive agents. The global challenge of antimicrobial resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics. tandfonline.com This compound could serve as a starting point for creating novel sulfonamide derivatives and hybrids, potentially with new mechanisms of action that circumvent existing resistance pathways. tandfonline.com The specific chloro and sulfamoyl substitution pattern on the aromatic ring could lead to unique structure-activity relationships in targets such as carbonic anhydrase, proteases, or kinase pathways, which are relevant in cancer and inflammatory diseases. nih.govnih.gov

Finally, the application of modern synthetic methodologies to the reactions of this compound represents a promising research avenue. Investigating its reactivity in palladium-catalyzed cross-coupling reactions or under photocatalytic conditions could lead to more efficient, sustainable, and high-yielding routes to valuable derivatives. Such studies would not only expand the synthetic utility of this specific compound but also contribute to the broader field of sulfonamide chemistry and drug discovery. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phosphorus Pentachloride |

| Chlorosulfonic Acid |

| Sulfur Dioxide |

| Copper Chloride |

属性

IUPAC Name |

4-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449764 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46249-41-6 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Sulfamoylbenzenesulfonyl Chloride

Established Synthetic Routes for 4-Sulfamoylbenzenesulfonyl Chloride

Traditional methods for the synthesis of aryl sulfonyl chlorides have been well-documented and are foundational to the production of this class of compounds. These routes often involve strong chlorinating agents and multi-step processes.

A primary route to sulfonyl chlorides involves the conversion of the corresponding sulfonic acid or its derivatives. While direct reaction of a sulfonamide like 4-aminobenzenesulfonamide with chlorinating agents to form a second sulfonyl chloride group is not a standard transformation, a related and crucial synthesis is the preparation of its precursor, p-acetaminobenzenesulfonyl chloride. In this widely used industrial process, acetanilide is reacted with an excess of chlorosulfonic acid. researchgate.net To mitigate the large amounts of acid waste, an alternative process has been developed that uses a combination of chlorosulfonic acid and phosphorus pentachloride (PCl₅) as the chlorinating agent. researchgate.net

In a typical procedure, acetanilide undergoes sulfonation with chlorosulfonic acid, followed by chlorination with PCl₅. The use of PCl₅ reduces the required molar ratio of chlorosulfonic acid to acetanilide significantly. researchgate.net The reaction conditions, including temperature and time, are critical for optimizing the yield. researchgate.netgoogle.com

| Starting Material | Chlorinating Agents | Solvent | Key Parameters | Typical Yield |

| Acetanilide | Chlorosulfonic Acid (HSO₃Cl), Phosphorus Pentachloride (PCl₅) | Carbon Tetrachloride (CCl₄) | Sulfonation Temp: ~54°C; Chlorination Temp: ~66°C | Up to 86.3% |

This table illustrates a common industrial synthesis for a key precursor to the sulfonamide family.

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental and direct synthetic method. For 4-sulfamoylbenzenesulfonic acid, this transformation can be achieved using various chlorinating reagents. A mixture of chlorosulfonic acid and thionyl chloride (SOCl₂) is effective for converting existing sulfonic acid groups into sulfonyl chloride groups, often with yields exceeding 95%. google.com Other reagents, such as 2,4,6-trichloro-1,3,5-triazine, have also been developed for this conversion under neutral conditions, offering a practical alternative. organic-chemistry.org

The general reaction involves treating the sulfonic acid with the chlorinating agent, often in an inert solvent. The choice of reagent can influence the reaction conditions and the profile of byproducts.

| Starting Material | Chlorinating Agent | Conditions | Advantages |

| 4-Sulfamoylbenzenesulfonic Acid | Thionyl Chloride (SOCl₂) / Chlorosulfonic Acid (HSO₃Cl) | Reaction at 0-45°C | High yield (>95%), high product purity |

| 4-Sulfamoylbenzenesulfonic Acid | 2,4,6-trichloro-1,3,5-triazine (TAPC) | Mild, neutral conditions | Short reaction times, cost-effective |

This interactive table compares different reagents for the direct chlorination of sulfonic acids.

A versatile approach to aromatic sulfonyl chlorides involves a two-step process: the sulfonation of an aromatic ring followed by chlorination of the resulting sulfonic acid. This method is broadly applicable to a wide range of aromatic compounds. google.com The reaction typically begins by treating the aromatic substrate with a sulfonating agent like oleum or chlorosulfonic acid. The intermediate sulfonic acid is then converted to the sulfonyl chloride. google.com To improve yields and quality by suppressing the formation of sulfone byproducts, catalysts such as sulfamic acid can be employed during the sulfochlorination process. google.com

This strategy allows for the introduction of the sulfonyl chloride group onto various aromatic scaffolds, with the position of sulfonation being directed by the existing substituents on the ring.

The reaction of an aromatic amine with sulfur trioxide (SO₃) typically leads to the formation of a sulfamic acid. While the direct reaction of 4-aminobenzenesulfonyl chloride with sulfur trioxide to generate this compound is not a conventional synthetic route, the underlying chemistry of electrophilic aromatic substitution involving SO₃ is well-studied. The sulfonation of arenes with SO₃ is a complex process that can involve the formation of a σ-complex between the aromatic ring and one or two molecules of SO₃, depending on the solvent. nih.gov The reaction mechanism and kinetics are highly dependent on the polarity of the solvent used. nih.gov This pathway remains a more theoretical than practical approach for the synthesis of the target compound.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for preparing sulfonyl chlorides, moving beyond traditional reagents and conditions.

Modern synthetic methods increasingly rely on catalysis to achieve transformations under milder conditions with greater functional group tolerance. The Sandmeyer-type reaction, which converts an aryldiazonium salt into an arylsulfonyl chloride, is a cornerstone of this approach. acs.orgdurham.ac.uk

Copper-Catalyzed Sandmeyer-Type Reactions: This classic method has been refined for efficiency and scalability. The process involves the diazotization of an aromatic amine, such as a substituted aniline, followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst (e.g., CuCl or CuCl₂). acs.orgdurham.ac.ukgoogle.com Innovations include using stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and performing the reaction in aqueous acidic conditions, which allows the sulfonyl chloride product to precipitate directly from the reaction mixture in high purity. researchgate.netacs.org

Photocatalytic Synthesis: A significant innovation is the use of visible-light photocatalysis. nih.gov This approach allows for the synthesis of sulfonyl chlorides from aryldiazonium salts under very mild conditions (room temperature) using a photocatalyst. acs.orgnih.gov Both transition-metal catalysts, like ruthenium complexes, and heterogeneous, metal-free catalysts, such as potassium poly(heptazine imide) (K-PHI), have been successfully employed. acs.orgnih.gov These methods are valued for their high tolerance of various functional groups and represent a more sustainable alternative to traditional approaches. nih.gov The mechanism involves the photocatalyst generating an aryl radical from the diazonium salt, which then reacts with sulfur dioxide to form a sulfonyl radical, ultimately leading to the desired sulfonyl chloride. nih.gov

| Method | Catalyst Type | Key Features |

| Copper-Catalyzed Sandmeyer | Copper (I/II) Salts (e.g., CuCl, CuCl₂) | Well-established, scalable, can be performed in aqueous media. researchgate.net |

| Visible-Light Photocatalysis | Ruthenium Complexes or Metal-Free Heterogeneous Catalysts (e.g., K-PHI) | Mild room-temperature conditions, high functional group tolerance, sustainable. nih.gov |

This data table summarizes modern catalytic approaches for the synthesis of aryl sulfonyl chlorides.

Green Chemistry Principles in this compound Synthesis

The synthesis of sulfonyl chlorides, including this compound, has traditionally involved reagents and solvents that are environmentally problematic. Modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate these issues. Research has focused on developing methodologies that are milder, more efficient, and utilize environmentally benign materials.

One significant advancement is the use of alternative oxidants and solvents for the conversion of thiols and disulfides into sulfonyl chlorides. An eco-friendly strategy employs sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant. This method allows for the synthesis to be conducted in sustainable solvents such as water, ethanol, and glycerol, or even deep eutectic solvents (DES). rsc.orgresearcher.liferesearchgate.net The process is notable for its mild conditions and a simple, solvent-free workup that often only requires filtration, highlighting its practicality as a green alternative. rsc.orgresearchgate.net

Another key green approach is the oxyhalogenation of thiols and disulfides using Oxone in combination with potassium halides (KX, where X=Cl or Br) in water. rsc.org This method provides a simple and rapid route to sulfonyl chlorides and bromides in high yields, completely avoiding the use of volatile organic compounds (VOCs) as the reaction medium. rsc.org

Mechanochemistry, which involves solvent-free reactions, represents a frontier in green synthesis. A one-pot, two-step mechanochemical procedure has been developed for synthesizing sulfonamides from disulfides, proceeding through a sulfonyl chloride intermediate. rsc.org This method uses solid sodium hypochlorite (NaOCl·5H₂O) for the tandem oxidation-chlorination of the disulfide, followed by amination. rsc.org The entire process is metal-free and utilizes cost-effective and environmentally friendly materials. rsc.org

The use of bio-alternative solvents is also being explored. Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used for the synthesis of amides from acid chlorides, a reaction class analogous to the final step in many sulfonamide syntheses. bath.ac.uk Such solvents eliminate the need for toxic dipolar aprotic solvents like dimethylformamide. bath.ac.uk Furthermore, green process patents have highlighted methods for producing related compounds, such as sulfanilamide from acetamido benzenesulfonyl chloride, using recyclable anhydrous solvents and gaseous ammonia to reduce wastewater and improve yield. google.com

Table 1: Green Synthetic Approaches for Sulfonyl Chlorides

| Methodology | Oxidant/Reagents | Solvent | Key Green Principles | Ref. |

| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol, DES | Use of sustainable solvents, mild conditions, simple filtration workup | rsc.orgresearchgate.net |

| Oxyhalogenation | Oxone, KCl | Water | Use of water as solvent, avoidance of VOCs, rapid reaction | rsc.org |

| Mechanosynthesis | Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | Solvent-free | Avoidance of solvents, use of cost-effective and benign reagents, metal-free | rsc.org |

| Anhydrous Amination | Ammonia gas | Toluene, Ethanol (recyclable) | Recyclable solvents, reduced water consumption, avoidance of high-salt wastewater | google.com |

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The sulfonyl chloride group is a versatile functional group that can be used to synthesize a wide array of analogues and derivatives. Achieving chemo- and regioselectivity in these reactions is crucial for creating complex molecules with specific functionalities. Research has demonstrated methods for the controlled functionalization of heterocyclic compounds using sulfonyl chlorides.

A notable example involves the reaction of quinoline N-oxides with sulfonyl chlorides. In this metal-free, one-pot synthesis, the sulfonyl chloride plays a dual role, acting as both a sulfonylation and a chlorination agent. rsc.org This process demonstrates high chemo- and regioselectivity, affording C3-sulfonate esters and C4-chlorides of quinolines. The reaction's outcome is controlled, allowing for the selective synthesis of specific isomers, which is a hallmark of an efficient and practical synthetic method. rsc.org Both arenesulfonyl chlorides and aliphatic sulfonyl chlorides can be used, broadening the scope for creating a variety of derivatives. rsc.org

Regioselectivity is also paramount in annulation reactions for building condensed heterocyclic systems. The synthesis of novel 1,2-dihydro rsc.orgresearcher.lifethiazolo[3,2-a]quinolin-10-ium derivatives has been achieved with high regioselectivity through the reaction of 2-quinolinesulfenyl chloride and bromide with various alkenes and cycloalkenes. nih.gov This approach allows for the specific construction of complex ring systems based on the predictable reactivity of the sulfenyl halide intermediate, which is closely related to sulfonyl chlorides. nih.gov

These methodologies underscore the importance of sulfonyl chlorides as reagents in organic synthesis for creating complex and diverse molecular architectures with a high degree of control over the reaction's regiochemical and chemochemical outcomes.

Table 2: Examples of Chemo- and Regioselective Reactions

| Starting Material | Reagent | Product Type | Selectivity | Ref. |

| Quinoline N-oxides | Arenesulfonyl chlorides or Aliphatic sulfonyl chlorides | C3-sulfonate esters and C4-chlorides of quinolines | High chemo- and regioselectivity | rsc.org |

| Alkenes / Cycloalkenes | 2-Quinolinesulfenyl chloride / bromide | Condensed 1,2-dihydro rsc.orgresearcher.lifethiazolo[3,2-a]quinolin-10-ium derivatives | High regioselectivity in annulation reactions | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 4 Sulfamoylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive site for nucleophilic substitution, where a nucleophile replaces the chloride ion. This reactivity is central to the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

The reaction between 4-sulfamoylbenzenesulfonyl chloride and primary or secondary amines is a cornerstone of sulfonamide synthesis. frontiersrj.comekb.eg This reaction, known as sulfonylation, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. frontiersrj.comimpactfactor.org The process typically requires the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov

The general reaction can be represented as:

R-NH₂ + ClSO₂-Ar-SO₂NH₂ → R-NH-SO₂-Ar-SO₂NH₂ + HCl

Where R represents an alkyl or aryl group and Ar represents the benzene (B151609) ring.

The nucleophilicity of the amine plays a significant role in the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance. frontiersrj.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired sulfonamide. cbijournal.com For instance, high conversions to sulfonamides have been observed at high pH in aqueous media for certain amines. scilit.com

Table 1: Examples of Amines Used in Reactions with Arenesulfonyl Chlorides

| Amine Type | Example | Reactivity Trend | Reference |

| Primary Alkylamine | 1-Octylamine | High | scilit.com |

| Secondary Alkylamine | Dibutylamine | Moderate to High | scilit.com |

| Aromatic Amine | Aniline | Variable, substituent dependent | researchgate.net |

| Heterocyclic Amine | Hexamethylenimine | High | scilit.com |

In a similar fashion to amines, alcohols can act as nucleophiles and react with this compound to form sulfonate esters. This reaction is often carried out in the presence of a base like pyridine to activate the alcohol and neutralize the HCl produced. libretexts.orgyoutube.com

The general reaction is as follows:

R-OH + ClSO₂-Ar-SO₂NH₂ → R-O-SO₂-Ar-SO₂NH₂ + HCl

The formation of a sulfonate ester converts the hydroxyl group of the alcohol into a good leaving group, which is a valuable transformation in organic synthesis. youtube.com The reactivity of the alcohol can be influenced by steric factors. youtube.com For example, less sterically hindered alcohols tend to react more readily. youtube.com

It is important to note that under certain conditions, particularly with benzyl alcohols containing electron-withdrawing groups, the reaction with a sulfonyl chloride can lead to the formation of an alkyl chloride instead of the expected sulfonate ester. nih.gov

The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom, such as in this compound, is a subject of detailed study and can proceed through different pathways. mdpi.comscilit.com The two primary mechanisms considered are a concerted Sₙ2-like pathway and a stepwise addition-elimination (A-E) mechanism. mdpi.comresearchgate.net

In the Sₙ2-like mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously in a single transition state. mdpi.comresearchgate.net This pathway is analogous to the Sₙ2 reaction at a carbon center and typically results in an inversion of configuration at the sulfur atom. mdpi.com

The addition-elimination (A-E) mechanism involves a two-step process. First, the nucleophile adds to the sulfur atom, breaking the S=O pi bond and forming a transient pentacoordinate trigonal bipyramidal intermediate. mdpi.comacs.org In the second step, the leaving group is expelled, and the S=O double bond is reformed. mdpi.com

The preferred mechanism can be influenced by several factors, including the nature of the nucleophile, the leaving group, the substituents on the aromatic ring, and the solvent. researchgate.net For many reactions of arenesulfonyl chlorides, evidence points towards an Sₙ2-type mechanism. researchgate.net However, the possibility of an addition-elimination pathway, particularly with strong nucleophiles, remains a key aspect of the mechanistic discussion. mdpi.com

Acylation Reactions Involving this compound

The term "acylation" in the context of this compound primarily refers to the introduction of the 4-sulfamoylbenzenesulfonyl group onto a nucleophilic molecule.

As detailed in section 3.1.1, the most significant acylation reaction of this compound is its reaction with amines to produce sulfonamide derivatives. frontiersrj.com This reaction is a powerful tool for synthesizing a diverse range of compounds with potential biological activities. The process involves the nucleophilic amine attacking the electrophilic sulfonyl chloride, leading to the formation of a new N-S bond and the displacement of the chloride ion. impactfactor.org

The versatility of this reaction allows for the incorporation of various alkyl, aryl, and heterocyclic moieties into the final sulfonamide structure, depending on the choice of the starting amine.

Hydrolysis of this compound in Aqueous Environments

This compound, like other arenesulfonyl chlorides, is susceptible to hydrolysis in the presence of water. This reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid.

The hydrolysis can proceed through both a neutral (solvolysis) and an alkaline-catalyzed pathway. rsc.org Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides suggest that both reactions generally proceed via an Sₙ2 mechanism. rsc.org In neutral hydrolysis, a water molecule acts as the nucleophile. The reaction rate can be influenced by the solvent composition in aqueous-organic mixtures. researchgate.net

Under alkaline conditions, the hydroxide ion, being a stronger nucleophile than water, accelerates the rate of hydrolysis. rsc.org The mechanism is believed to involve the direct attack of the hydroxide ion on the sulfur atom. scispace.com

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Nucleophile | Product | Key Features |

| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide | Requires a base; fundamental for synthesizing sulfonamide derivatives. frontiersrj.comekb.eg |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Requires a base; converts -OH to a good leaving group. libretexts.orgyoutube.com |

| Hydrolysis | Water/Hydroxide Ion | Sulfonic Acid | Can be neutral or base-catalyzed; proceeds via an Sₙ2 mechanism. rsc.org |

Formation of 4-Sulfamoylbenzenesulfonic Acid and Hydrochloric Acid

The sulfonyl chloride functional group within this compound is susceptible to hydrolysis in the presence of water. This reaction leads to the formation of 4-sulfamoylbenzenesulfonic acid and hydrochloric acid. The process is a characteristic reaction of sulfonyl halides and proceeds through a nucleophilic substitution mechanism at the sulfur atom.

The mechanism for the hydrolysis of aromatic sulfonyl chlorides is generally considered to be bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. rsc.org In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate or transition state. The stability of this intermediate is influenced by the substituents on the aromatic ring. Subsequently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, typically by another water molecule, yields the sulfonic acid and hydrochloric acid.

C₆H₄(SO₂NH₂)(SO₂Cl) + 2 H₂O → C₆H₄(SO₂NH₂)(SO₃H) + HCl + H₃O⁺

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rate is influenced by the electronic nature of the substituents on the benzene ring. rsc.org Electron-withdrawing groups can affect the electrophilicity of the sulfur atom and the stability of the transition state. The reaction is also dependent on factors such as temperature and the presence of acid or base catalysts. In neutral water, the reaction proceeds as a solvolysis. rsc.org

| Reactant | Reagent | Products | Reaction Type |

| This compound | Water (H₂O) | 4-Sulfamoylbenzenesulfonic Acid, Hydrochloric Acid (HCl) | Hydrolysis / Nucleophilic Substitution |

Advanced Reaction Chemistry and Transformations

Coupling Reactions Utilizing the Sulfonyl Chloride Group

The sulfonyl chloride group of this compound serves as a versatile electrophile for various coupling reactions, enabling the formation of new carbon-sulfur and nitrogen-sulfur bonds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Formation of Sulfonamides: One of the most common coupling reactions involving this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction, often conducted in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. ripublication.comnih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Formation of Sulfonate Esters: Similarly, this compound can react with alcohols in the presence of a base to yield sulfonate esters. acs.orgnih.gov The oxygen atom of the alcohol is the nucleophile in this transformation. This reaction is useful for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: In recent years, sulfonyl chlorides have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-sulfur bonds.

Suzuki-Miyaura Coupling: Aryl sulfonyl chlorides can undergo Suzuki-Miyaura cross-coupling with arylboronic acids. wikipedia.orgacs.org This reaction can be tuned to form either diaryl sulfones (C-S bond formation) or biaryl compounds (C-C bond formation via desulfonative coupling), depending on the reaction conditions and catalytic system employed. wikipedia.orgresearchgate.net The reactivity order in some Suzuki-Miyaura couplings has been shown to be ArI > ArSO₂Cl > ArBr > ArCl. acs.org

Mizoroki-Heck Reaction: The sulfonyl chloride group can also be utilized in palladium-catalyzed Mizoroki-Heck reactions with olefins to form substituted alkenes. nih.govmanchester.ac.uk This reaction involves the oxidative addition of the Pd(0) catalyst into the S-Cl bond, followed by a sequence of migratory insertion and β-hydride elimination.

The table below summarizes some of the key coupling reactions.

| Coupling Reaction Type | Coupling Partner | Product Functional Group | Catalyst/Conditions |

| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamide | Base (e.g., Pyridine) |

| Sulfonate Ester Formation | Alcohols | Sulfonate Ester | Base (e.g., Pyridine) |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Diaryl Sulfone / Biaryl | Palladium Catalyst |

| Mizoroki-Heck Reaction | Alkenes (Olefins) | Substituted Alkene | Palladium Catalyst |

Rearrangement Reactions and Spectroscopic Characterization of Products

While this compound itself may not be the direct substrate for common rearrangement reactions, its derivatives, particularly sulfonamides, are known to participate in significant intramolecular rearrangements, such as the Smiles rearrangement. The Smiles rearrangement and its variants involve the intramolecular nucleophilic aromatic substitution where an aromatic ring migrates from a heteroatom to a terminal nucleophilic center.

The Truce-Smiles rearrangement , a variant of the Smiles rearrangement, can be initiated by radical mechanisms under visible light photocatalysis. researchgate.net In a typical scenario, a sulfonamide derived from this compound could be a precursor. The reaction involves the generation of a sulfonyl radical, which can then participate in a cascade of reactions leading to an intramolecular aryl migration. researchgate.net This allows for the synthesis of structurally complex sulfones and other functionalized molecules. researchgate.net

Spectroscopic Characterization of Products: The characterization of the products resulting from these reactions relies heavily on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The formation of a sulfonamide from this compound can be monitored by the appearance of characteristic N-H stretching bands (for primary or secondary amine reactants) and the disappearance of the S-Cl stretch. The key vibrations for a sulfonamide product include the asymmetric and symmetric stretching of the SO₂ group, typically found in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-N stretching vibration is also observable, often around 930 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for identifying the protons in the molecule. For a sulfonamide product, the proton on the sulfonamide nitrogen (SO₂NH) typically appears as a singlet at a downfield chemical shift, which can range from approximately 8.0 to 11.0 ppm, depending on the molecular structure and solvent. ripublication.comnih.gov The aromatic protons of the 4-sulfamoylbenzenesulfonyl moiety would show characteristic splitting patterns in the aromatic region (typically 7.0-8.5 ppm). ¹³C NMR would show characteristic signals for the aromatic carbons and any other carbon atoms in the rearranged product.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern. The desulfonylation (loss of SO₂) is a common fragmentation pathway for sulfonamides in mass spectrometry, which can be a diagnostic clue.

The following table provides a summary of characteristic spectroscopic data for a typical sulfonamide product.

| Spectroscopic Technique | Functional Group / Moiety | Characteristic Signal / Feature |

| IR Spectroscopy | SO₂ (asymmetric stretch) | ~1350-1300 cm⁻¹ |

| SO₂ (symmetric stretch) | ~1170-1150 cm⁻¹ | |

| S-N (stretch) | ~930 cm⁻¹ | |

| ¹H NMR Spectroscopy | SO₂NH | Singlet, ~8.0-11.0 ppm |

| Aromatic C-H | Multiplets, ~7.0-8.5 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to product MW |

| Fragmentation | Loss of SO₂ |

Applications of 4 Sulfamoylbenzenesulfonyl Chloride in Medicinal Chemistry and Drug Discovery

4-Sulfamoylbenzenesulfonyl Chloride as a Scaffold for Drug Discovery

The benzenesulfonamide framework, derived from this compound, is recognized as a versatile and promising scaffold in the field of drug discovery. nih.gov This scaffold is a key component in numerous FDA-approved medications designed to target a wide range of diseases, including viral infections, cancer, and inflammatory conditions. nih.gov The adaptability of the sulfonamide group allows for significant chemical modifications, enabling the creation of large libraries of compounds for screening and development.

Introduction of Sulfonamide Moiety into Therapeutically Active Molecules

The primary role of this compound in medicinal chemistry is to introduce the sulfamoyl group (-SO₂NH₂) into other organic molecules. This functional group is a key pharmacophore in a class of drugs known as sulfonamides, or "sulfa drugs." These drugs have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. ekb.eg The sulfonamide functional group is integral to the therapeutic action of drugs used as diuretics, carbonic anhydrase inhibitors, and antiepileptics. nih.gov

Design and Synthesis of Novel Molecules with Potential Therapeutic Activities

Medicinal chemists utilize this compound and its derivatives, such as p-toluenesulfonyl chloride, as starting materials for the synthesis of novel therapeutic agents. nih.govnih.gov The synthesis process typically involves reacting the sulfonyl chloride with a primary or secondary amine, which displaces the chloride to form a stable sulfonamide linkage. ekb.eg This straightforward reaction allows for the combination of the sulfonamide scaffold with various other chemical moieties, including heterocyclic rings, to generate new compounds with tailored pharmacological profiles. nih.gov For instance, novel sulfonamide derivatives have been designed and synthesized as potential anti-influenza inhibitors and anticancer agents. nih.govresearchgate.net

Examples of Synthesis Starting from a Sulfonyl Chloride:

| Starting Materials | Resulting Compound Class | Potential Therapeutic Application |

|---|---|---|

| Propan-1-amine and 4-methylbenzenesulfonyl chloride, followed by 3-chlorobenzoyl chloride | Substituted Benzamide | Antibacterial |

| 2-aminophenol and 4-methylbenzenesulfonyl chloride | Benzenesulfonamide | Antibacterial |

| 2-nitroaniline and 4-methylbenzenesulfonyl chloride | Benzenesulfonamide | Antibacterial |

Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of sulfonamide-based drugs. These studies systematically alter the structure of a lead compound and evaluate the effects of these changes on its biological activity. nih.govresearchgate.net For antibacterial sulfonamides, SAR studies have established several key principles. youtube.comslideshare.net The para-amino group (-NH₂) is generally essential for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA). youtube.com The sulfonamide group and the aromatic ring are also critical components of the pharmacophore. slideshare.net Modifications to the N1-substituent of the sulfonamide group can significantly impact the drug's potency, pharmacokinetic properties, and solubility. youtube.com Introducing heterocyclic aromatic rings at this position has been shown to yield highly potent compounds. slideshare.net

Key SAR Findings for Antibacterial Sulfonamides:

| Structural Feature | Importance for Activity | Notes |

|---|---|---|

| Para-amino group (-NH₂) | Essential | Must be a free amino group. Prodrugs can have this group temporarily modified. youtube.com |

| Aromatic Ring | Essential | The sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.net |

| Sulfonamide Group (-SO₂NH-) | Essential | The distance and position relative to the amino group are critical. |

| N1-substituent | Modulates Activity | Substitution, particularly with heterocyclic rings, can greatly enhance potency and alter physicochemical properties like pKa and lipid solubility. youtube.comslideshare.net |

Enzyme Inhibition Studies and Mechanisms of Action

Derivatives of this compound exert their therapeutic effects primarily by inhibiting specific enzymes that are vital for the survival and proliferation of pathogens or for pathological processes in the human body.

Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

The sulfonamide group is a highly effective zinc-binding group, which is the basis for its ability to inhibit a class of metalloenzymes known as carbonic anhydrases (CAs). nih.govmdpi.com CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com There are at least 15 different CA isoforms in humans, and their inhibition has therapeutic applications in treating a variety of conditions. nih.gov

The primary mechanism of inhibition involves the deprotonated sulfonamide group (-SO₂NH⁻) coordinating directly to the Zn(II) ion located in the enzyme's active site. acs.orgmdpi.com This binding prevents the normal catalytic cycle of the enzyme. The "tail" of the sulfonamide molecule—the part extending away from the zinc-binding group—can interact with different amino acid residues in the active site cavity, which allows for the design of inhibitors that are selective for specific CA isoforms. acs.org This isoform selectivity is crucial for developing drugs with targeted effects, such as antiglaucoma agents (inhibiting CAs in the eye) or antitumor agents (inhibiting tumor-associated CA isoforms like CA IX and XII). nih.govacs.org

Inhibition Constants (Ki) of Benzenesulfonamide Derivatives Against Human CA Isoforms:

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Phenyl-1H-pyrazole carboxamides | 725.6 | 3.3 | Moderate to Weak | 61.3–432.8 |

Data represents a range of activities for different derivatives within the specified class. nih.govacs.org

Inhibition of HIV Aspartyl Protease by Sulfonamide Compounds

The human immunodeficiency virus (HIV) protease is a critical enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional proteins necessary for producing mature, infectious virions. nih.govnih.gov Its inhibition halts the maturation process, preventing the spread of the virus. nih.gov Sulfonamide-containing compounds have been developed as a significant class of HIV protease inhibitors. researchgate.net

One notable non-peptidic inhibitor is Tipranavir (TPV), which belongs to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides. nih.gov Unlike many peptidomimetic inhibitors that mimic the natural substrate of the protease, Tipranavir's interactions with the HIV protease are structurally distinct, although it still binds effectively to the active site. nih.govnih.gov This unique binding mode allows it to be active against numerous HIV strains that have developed resistance to other protease inhibitors. nih.gov Significant resistance to Tipranavir requires the accumulation of 16 to 20 mutations in the protease gene. nih.gov Other sulfonamide-based inhibitors that have been clinically evaluated include amprenavir and fosamprenavir. researchgate.net The development of these sulfonamide derivatives highlights their importance in targeting HIV protease. researchgate.net

Inhibition of Flaviviral NS3-NS5 Interaction

Flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), are global health threats with no specific antiviral drugs currently available. nih.gov A promising antiviral strategy is to disrupt the interaction between two key viral non-structural proteins, NS3 and NS5, which is essential for viral replication. nih.govnih.gov

Through a structure-guided virtual screening of approximately 1 million small molecules, researchers have identified compounds capable of inhibiting the DENV NS3-NS5 interaction. nih.govresearchgate.net Two distinct small molecules were found to block this interaction in vitro and inhibit the replication of all DENV serotypes, as well as ZIKV and WNV, in infected cells. nih.govresearchgate.net One of these compounds demonstrated significant efficacy in a mouse model of dengue infection by reducing viremia and viral load in target organs. nih.govresearchgate.net Molecular docking studies revealed that a tertiary sulfonamide group in one of the hit compounds was crucial for maintaining interactions with key residues (N862) involved in the NS3-NS5 interface. nih.gov This discovery validates the flaviviral NS3-NS5 interaction as a viable therapeutic target and presents new chemical scaffolds for the development of broad-spectrum antiflaviviral drugs. nih.govnih.gov

Human Neutrophil Elastase (hNE) Inhibition

Human Neutrophil Elastase (hNE) is a serine protease released by neutrophils during inflammation. nih.gov While it plays a role in host defense, excessive hNE activity can lead to the degradation of extracellular matrix proteins, causing tissue damage seen in inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS). nih.govresearchgate.net Consequently, hNE is a significant target for therapeutic inhibitors.

Various benzenesulfonic acid derivatives have been synthesized and evaluated as competitive inhibitors of hNE. nih.govnih.gov In one study, a series of compounds were developed, with compound 4f showing moderate inhibitory activity against hNE with an IC₅₀ value of 35.2 μM. nih.govnih.gov Another study focused on creating novel sulfonamide analogs of Sivelestat, a known hNE inhibitor. An isoxazolone derivative containing a 4-(sulfonyl)phenyl pivalate fragment demonstrated potent HNE inhibitory activity with an IC₅₀ of 59 nM. frontiersin.org These compounds are characterized as competitive and pseudo-irreversible acyl-enzyme inhibitors. frontiersin.org The research into these derivatives, including those with sulfonyl fluoride groups capable of forming covalent bonds with the serine residue in the hNE active site, continues to advance the development of treatments for hNE-mediated diseases. nih.gov

| Compound | Target Enzyme | IC₅₀ | Source |

| Compound 4f | Human Neutrophil Elastase (hNE) | 35.2 μM | nih.govnih.gov |

| Isoxazolone derivative G | Human Neutrophil Elastase (hNE) | 59 nM | frontiersin.org |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters like dopamine. mdpi.compreprints.org Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. mdpi.compreprints.org The benzenesulfonamide structure has been identified as a promising scaffold for developing potent and specific MAO-B inhibitors. preprints.org

Researchers have synthesized and tested compounds that combine the benzenesulfonamide and 1,3-oxazole structural features. One such compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide , was found to be a selective inhibitor of MAO-B. mdpi.comresearchgate.net It inhibited human MAO-B with an IC₅₀ value of 3.47 μM, while its inhibition of the MAO-A isoform was significantly weaker, with an IC₅₀ of 43.3 μM. mdpi.compreprints.orgresearchgate.net This selectivity is crucial for minimizing side effects. The discovery of this compound opens avenues for developing new benzenesulfonamide-based MAO-B inhibitors for treating neurodegenerative disorders. mdpi.com

| Compound | Target Enzyme | IC₅₀ | Selectivity | Source |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 μM | Selective for MAO-B over MAO-A | mdpi.compreprints.orgresearchgate.net |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 μM | mdpi.compreprints.orgresearchgate.net |

Molecular Docking and Computational Studies of Enzyme-Inhibitor Interactions

Molecular docking and other computational methods are invaluable tools for understanding how inhibitors bind to their target enzymes, guiding the design of more potent and selective drugs.

In the study of MAO-B inhibitors, molecular docking was used to examine the binding orientation of 4-(2-methyloxazol-4-yl)benzenesulfonamide within the enzyme's active site. mdpi.comresearchgate.net The results indicated that the sulfonamide group plays a key role by binding and interacting with residues in the substrate cavity. mdpi.comresearchgate.net Similarly, for hNE inhibitors, computational superimposition of the active compound 4f onto the enzyme's active center helped to elucidate its binding mode. nih.govnih.gov

For flavivirus inhibitors, molecular dynamics simulations and virtual screening were instrumental in identifying compounds that target the NS3-NS5 interaction surface. researchgate.net Docking studies of the hit compounds revealed that their interactions with conserved amino acids across different flaviviruses likely account for their broad-spectrum antiviral activity. nih.gov These computational approaches provide detailed insights into the specific molecular interactions, such as hydrophobic contacts and electrostatic interactions, that govern the enzyme-inhibitor binding, thereby facilitating rational drug design. nih.govnih.gov

Applications in Cancer Therapy Research

The sulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.net Derivatives of this compound are being investigated for their potential in cancer therapy due to their ability to influence key cellular processes involved in tumor growth and survival.

Interaction with Cellular Pathways Regulating Cell Proliferation and Apoptosis

A novel aminobenzenesulfonamide derivative, referred to as 3c , has demonstrated potent antitumor effects in colorectal cancer (CRC) cells. nih.gov The mechanism of action for this compound involves the generation of reactive oxygen species (ROS). nih.gov The increase in intracellular ROS disrupts the cell's redox balance, leading to a decrease in NADPH and glutathione levels. nih.gov

This oxidative stress triggers the intrinsic mitochondrial pathway of apoptosis (programmed cell death). The process is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9, -3, and -6). nih.gov Furthermore, compound 3c was found to upregulate the expression of the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the balance of apoptotic proteins, combined with the cleavage of PARP (a marker of apoptosis), confirms the compound's ability to induce apoptosis in cancer cells. nih.gov Studies have also shown that certain sulfonyl-containing compounds can trigger apoptosis in various murine and human cancer cell lines, leading to tumor regression in animal models. researchgate.net

Cell Cycle Inhibition by Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives, which are derived from this compound, have emerged as a significant class of compounds in cancer research due to their ability to halt the cell cycle. The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in anticancer therapy. Certain benzenesulfonamide compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For instance, the novel sulfonamide antitumor agent E7070 has been demonstrated to disturb the cell cycle at multiple points, including the G1/S and G2/M transitions in human lung cancer cells. nih.gov Mechanistic studies revealed that E7070 can inhibit the phosphorylation of the retinoblastoma protein (pRb), decrease the expression of cyclins A and B1, as well as cyclin-dependent kinases (CDK2) and CDC2 proteins. nih.gov Furthermore, it can suppress CDK2 catalytic activity while inducing the expression of the tumor suppressor proteins p53 and p21. nih.gov Another benzenesulfonamide derivative, indisulam (E7070), has been shown to cause G1 cell cycle arrest and delay the G1/S transition. researchgate.netmdpi.com

The p53 protein plays a crucial role in mediating cell cycle arrest in response to DNA damage. nih.govyoutube.com In the presence of cellular stress, p53 can be activated and, in turn, induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest. nih.gov Some benzenesulfonamide derivatives have been shown to exert their cell cycle inhibitory effects through a p53-mediated pathway. nih.gov

Selective Targeting for Proteasomal Degradation (e.g., RBM39 via DCAF15-E3-ubiquitin ligase)

A groundbreaking application of this compound derivatives is in the field of targeted protein degradation. Certain aryl sulfonamides, including indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide, function as "molecular glues." researchgate.netresearchgate.netbiorxiv.orgresearchgate.net These compounds facilitate the interaction between a specific target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netresearchgate.netnih.gov

A key example of this is the selective degradation of the RNA-binding motif protein 39 (RBM39). researchgate.netresearchgate.netbiorxiv.orgresearchgate.netnih.govnih.govuniprot.org Aryl sulfonamides like indisulam promote the recruitment of RBM39 to the DCAF15 E3 ubiquitin ligase complex. researchgate.netresearchgate.netnih.govnih.govnovartis.com The sulfonamide acts as a bridge, binding to both DCAF15 and the RRM2 domain of RBM39, thus creating a stable ternary complex. nih.govnovartis.com This induced proximity allows the E3 ligase to attach ubiquitin tags to RBM39, marking it for destruction by the proteasome. nih.govnih.gov The degradation of RBM39, a crucial splicing factor, leads to widespread splicing errors and altered gene expression, ultimately resulting in the inhibition of cancer cell proliferation. researchgate.netnih.govuniprot.orgbiorxiv.org This mechanism has shown particular promise in preclinical models of various cancers, including hematopoietic malignancies, gliomas, and neuroblastoma. researchgate.net The paralog of RBM39, RBM23, is also targeted for degradation by this mechanism. nih.govuniprot.org

| Compound | Target Protein | E3 Ligase Component | Mechanism | Therapeutic Potential |

| Indisulam | RBM39, RBM23 | DCAF15 | Molecular glue for proteasomal degradation | Anticancer (hematopoietic malignancies, solid tumors) |

| E7820 | RBM39 | DCAF15 | Molecular glue for proteasomal degradation | Anticancer (solid malignancies) |

| Tasisulam | RBM39 | DCAF15 | Molecular glue for proteasomal degradation | Anticancer |

| Chloroquinoxaline sulfonamide | RBM39 | DCAF15 | Molecular glue for proteasomal degradation | Anticancer |

Development of Antimicrobial Agents

The sulfonamide functional group is a cornerstone of a major class of synthetic antimicrobial drugs known as sulfa drugs. nih.govwikipedia.org These agents have been instrumental in treating bacterial infections since their discovery.

Sulfonamide Antibiotics and their Efficacy against Gram-Positive Bacteria

Sulfonamide antibiotics exhibit a broad spectrum of activity, proving effective against both Gram-positive and certain Gram-negative bacteria. nih.govla.gov Their efficacy against Gram-positive bacteria, such as Staphylococcus aureus, has been well-documented. nih.gov However, the extensive use of these antibiotics has led to the development of bacterial resistance, which can limit their clinical application. nih.gov

Other Pharmacological Applications and Biological Activities of Sulfonamide Derivatives

The pharmacological utility of sulfonamide derivatives extends beyond their anticancer and antibacterial properties, with significant research into their potential as antiviral agents.

Antiviral Agents

A substantial number of structurally novel sulfonamide derivatives have demonstrated significant antiviral activity. nih.govingentaconnect.comproquest.commdpi.comnih.gov These compounds have been developed to target various viruses, including human immunodeficiency virus (HIV), influenza virus, and Ebola virus. proquest.commdpi.comnih.gov

The mechanisms of antiviral action for sulfonamide derivatives are diverse. In the context of HIV, some sulfonamides act as protease inhibitors, such as amprenavir, which is used clinically. nih.govingentaconnect.com These compounds block the active site of the viral protease, an enzyme essential for the maturation of new virus particles. Other sulfonamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors and integrase inhibitors. nih.govingentaconnect.com Another antiviral strategy involves targeting zinc finger viral proteins, where primary sulfonamide groups can facilitate the ejection of zinc ions, leading to the inhibition of viral replication. nih.govingentaconnect.com Furthermore, some sulfonamides function as HIV entry inhibitors. nih.govingentaconnect.com

In the case of influenza virus, certain aryl sulfonamides have been identified as inhibitors of the hemagglutinin (HA) protein, preventing viral entry into host cells. nih.gov These compounds have shown potent activity against a diverse range of influenza A virus subtypes, including H1N1, H5N1, and H3N2. nih.gov

| Antiviral Target | Virus | Example Sulfonamide Derivative Class |

| Protease | HIV | Protease Inhibitors (e.g., Amprenavir) |

| Reverse Transcriptase | HIV | Non-nucleoside Reverse Transcriptase Inhibitors |

| Integrase | HIV | Integrase Inhibitors |

| Zinc Finger Proteins | HIV and other retroviruses | Primary Sulfonamides |

| Hemagglutinin | Influenza A Virus | Aryl Sulfonamides |

Anti-inflammatory Agents

The utility of the this compound scaffold has been explored in the development of novel anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2). A notable example is the synthesis of a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones. nih.gov Members of this series have demonstrated potent and selective inhibition of COX-2 in both microsomal and cellular assays. nih.gov Two compounds from this series showed activity in the carrageenan-induced paw edema model in rats when administered orally, highlighting their potential as orally active anti-inflammatory agents. nih.gov

Sulfonamide-containing diuretics, which can be derived from this compound, have also been noted for their role in modulating inflammatory processes. nih.gov These compounds can exert both pro- and anti-inflammatory effects by influencing various pathways involved in immune responses. nih.gov For instance, the Na+K+2Cl- cotransporter (NKCC1), a target for some diuretics, is implicated in regulating pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov The mechanism may involve key signaling pathways such as the one mediated by nuclear factor kappa B (NFκB), which is crucial for inflammasome activation. nih.gov Additionally, some diuretics may help reduce inflammation-related tissue damage by scavenging reactive oxygen species and enhancing antioxidant defenses. nih.gov

| Compound Class | Target | Demonstrated Effect | Model System |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | Microsomal and cellular assays; Carrageenan-induced paw edema in rats |

| Sulfonamide diuretics | SLC12A family of Cl- transporters (e.g., NKCC1) | Modulation of pro-inflammatory cytokines (IL-1β, IL-8, TNFα) | --- |

Antiepileptic and Anticonvulsant Properties

The this compound framework is a key component in the synthesis of novel compounds with significant anticonvulsant activity. A series of sulfamide derivatives have been synthesized and evaluated for their potential as antiepileptic drugs. nih.gov One promising compound, (S)-N-[(6-Chloro-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-2-yl)methyl]sulfamide (JNJ-26489112), demonstrated excellent anticonvulsant activity in rodent models against audiogenic, electrically-induced, and chemically-induced seizures. nih.gov

The anticonvulsant profile of this compound suggests its potential utility in treating various forms of epilepsy, including generalized tonic-clonic, complex partial, and absence seizures, as well as refractory epilepsy. nih.gov Mechanistically, this compound was found to inhibit voltage-gated Na+ channels and N-type Ca2+ channels, and it also functioned as a K+ channel opener. nih.gov Due to its favorable pharmacological properties and a good safety margin, this compound has advanced to human clinical studies. nih.gov

| Compound | Mechanism of Action | Demonstrated Activity |

| (S)-N-[(6-Chloro-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-2-yl)methyl]sulfamide | Inhibition of voltage-gated Na+ channels and N-type Ca2+ channels; K+ channel opener | Anticonvulsant activity against audiogenic, electrically-induced, and chemically-induced seizures in rodents |

Diuretic Activity

The sulfonamide group, which is a defining feature of this compound, is the cornerstone of a major class of diuretics. These compounds primarily act by inhibiting members of the SLC12A family of Cl- transporters, which include the Na+Cl- cotransporter (NCC), Na+K+2Cl- cotransporters (NKCC1 and NKCC2), and K+Cl- symporters (KCC1-4). nih.gov The primary pharmacological effect of these diuretics is to promote the excretion of excess water and salt by the kidneys. nih.gov The development of sulfonamide diuretics has been a significant area of research, leading to compounds with high diuretic activity. nih.gov

Applications in Ophthalmology (e.g., Glaucoma Treatment)

In the field of ophthalmology, derivatives of sulfonamides are crucial in the management of glaucoma. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that decrease the production of intraocular fluid, thereby lowering intraocular pressure (IOP). glaucoma.org Both topical and oral CAIs are used in glaucoma therapy. aao.org

Topical CAIs, such as dorzolamide and brinzolamide, are well-tolerated and moderately effective in reducing IOP. aao.org Oral CAIs, like acetazolamide and methazolamide, are more potent in lowering IOP but their long-term use can be limited by systemic side effects. glaucoma.orgaao.org These can include tingling in the hands and feet, fatigue, and kidney stones. glaucoma.org

| Drug Class | Mechanism of Action | Examples |

| Carbonic Anhydrase Inhibitors (CAIs) | Decreases production of intraocular fluid | Acetazolamide, Brinzolamide, Dorzolamide, Methazolamide |

Agrochemical Applications

While direct applications of this compound in agrochemicals are not extensively detailed in the provided context, the broader class of sulfonyl and chloride-containing organic compounds are significant in this industry. For instance, various benzyl chloride derivatives serve as building blocks in the formulation of agrochemicals. vynova-group.com This suggests the potential for this compound to be utilized as an intermediate in the synthesis of active ingredients for agrochemical products, such as pesticides and herbicides.

Applications of 4 Sulfamoylbenzenesulfonyl Chloride in Polymer Science and Materials Chemistry

The bifunctional nature of 4-sulfamoylbenzenesulfonyl chloride, featuring both a highly reactive sulfonyl chloride group and a nucleophilic sulfonamide group, makes it a valuable monomer and building block in polymer and materials science. Its integration into macromolecular structures allows for the development of materials with tailored properties for a range of advanced applications.

Advanced Research Frontiers and Emerging Applications

“Click Chemistry” and SuFEx Reactions with Sulfonyl Fluorides

The advent of "click chemistry" revolutionized the synthesis of complex molecules by emphasizing reactions that are high-yielding, modular, and stereospecific, and that proceed under mild conditions. jk-sci.com A prominent member of this family is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which has gained significant traction as a powerful tool for creating robust molecular linkages. nih.govnih.gov While SuFEx chemistry primarily utilizes sulfonyl fluorides, 4-sulfamoylbenzenesulfonyl chloride is a direct and relevant precursor. The sulfonyl chloride group can be readily converted to a sulfonyl fluoride, priming the molecule for participation in SuFEx reactions. d-nb.info Furthermore, the primary sulfonamide itself can be activated to form a sulfonyl chloride in situ, presenting opportunities for late-stage functionalization in drug discovery pipelines. d-nb.info

SuFEx click chemistry enables the formation of exceptionally stable covalent bonds, particularly sulfonate (S-O), sulfonamide (S-N), and even S-C linkages. nih.gov This reactivity is pivotal for connecting molecular fragments with high efficiency and reliability. jk-sci.com The reaction typically involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, a process that can be catalyzed by various agents. nih.gov The resulting linkages are often resistant to hydrolysis and metabolic degradation, making them ideal for applications where long-term stability is crucial. The use of versatile "hubs" like sulfuryl fluoride (SO2F2) allows for the connection of multiple, diverse molecular components, expanding the chemical space accessible to researchers. alfa-chemistry.com By converting this compound to its corresponding fluoride, it can serve as a building block for creating these durable and pharmacologically relevant connections.

The principles of SuFEx and related sulfonyl exchange chemistry are being increasingly applied in chemical biology and drug discovery. nih.govepfl.ch The stability and predictable reactivity of sulfonyl fluorides make them excellent electrophiles for targeted covalent inhibition of proteins. enamine.netrsc.org Unlike traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides have been shown to react with a broader range of amino acid nucleophiles, including tyrosine, lysine, serine, histidine, and threonine, thereby expanding the "druggable" proteome. rsc.org

The modular nature of SuFEx allows for the rapid assembly of compound libraries for high-throughput screening. jk-sci.com By using a core scaffold derived from this compound, chemists can systematically introduce a wide variety of functional groups to explore structure-activity relationships (SAR) and identify novel bioactive agents. This high-throughput synthesis and screening approach has proven effective for discovering new enzyme inhibitors. jk-sci.com

Sulfonyl Group in Drug Design and Lead Optimization

The sulfonyl group and its derivatives, particularly sulfonamides, are considered "privileged" motifs in medicinal chemistry. nih.gov Their presence in a vast number of approved drugs is a testament to their ability to impart favorable biological and pharmacological properties. nih.govresearchgate.net The 4-sulfamoylbenzenesulfonyl moiety is a classic example of this scaffold, offering multiple avenues for lead optimization in drug discovery programs. youtube.com

Bioisosterism, the strategy of replacing a functional group within a drug candidate with another group of similar physicochemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. drugdesign.orgnih.govpatsnap.com The sulfonyl and sulfonamide groups are versatile bioisosteres for several common functionalities. researchgate.net

Amide Bioisostere : The sulfonamide group is a well-established non-classical bioisostere for the amide bond. This replacement can confer greater metabolic stability by resisting enzymatic hydrolysis while often maintaining key hydrogen bonding interactions. nih.gov

Carboxylic Acid/Carbonyl Bioisostere : The sulfonyl group can mimic the size, geometry, and charge distribution of carbonyl and carboxyl groups. researchgate.net Similarly, the sulfonamide moiety can serve as a bioisostere for a carboxylic acid, offering potential advantages such as increased lipophilicity and improved membrane permeability. drughunter.comresearchgate.net

| Original Functional Group | Bioisosteric Sulfonyl-Based Replacement | Potential Advantages of Replacement |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Increased metabolic stability, modulation of solubility. nih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Enhanced lipophilicity, improved membrane permeability, resistance to glucuronidation. drughunter.com |

| Carbonyl (-C=O) | Sulfone (-SO₂-) | Similar molecular size and charge distribution, potential for improved activity. researchgate.net |

| Phosphate (-PO₄³⁻) | Sulfonyl Group (-SO₂-) | Similar molecular properties, potential to maintain or improve biological activity. researchgate.net |

The introduction of a sulfonyl or sulfonamide group, such as the one in this compound, can profoundly influence a molecule's properties, which is critical during lead optimization. researchgate.net

Solubility and Polarity : The sulfonyl group is polar and can act as a hydrogen bond acceptor through its two oxygen atoms, which can enhance binding affinity to biological targets and improve aqueous solubility. researchgate.netnih.govbenthamscience.com This polarity can also be leveraged to reduce undesirable off-target effects, such as hERG channel activity. researchgate.net

Metabolic Stability : Incorporating a sulfonyl group can increase a molecule's metabolic stability. By blocking sites that are susceptible to metabolic degradation, the half-life of a drug can be extended, leading to a longer duration of action and potentially improved bioavailability. researchgate.net

Pharmacokinetics (ADME) : Strategic placement of a sulfonyl group can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. patsnap.com The ability to modulate lipophilicity and hydrogen bonding capacity allows chemists to strike a balance between permeability and solubility, which is crucial for oral bioavailability. drughunter.com

| Property | Influence of the Sulfonyl/Sulfonamide Group | Impact on Drug Design |

| Solubility | Increases polarity and acts as a hydrogen bond acceptor. researchgate.netresearchgate.net | Often improves aqueous solubility, which is favorable for formulation. |

| Permeability | Can be modulated; sulfonamides can be more lipophilic than carboxylic acids. drughunter.com | Balances solubility and the ability to cross biological membranes. |

| Metabolic Stability | Structurally stable and can block metabolically labile sites. researchgate.net | Increases drug half-life and duration of action. |

| Target Binding | Sulfonyl oxygens act as hydrogen bond acceptors. nih.govbenthamscience.com | Can enhance binding affinity and potency. |

| Acidity | Sulfonamides are significantly weaker acids (pKa ~9-10) than carboxylic acids (pKa ~4-5). drughunter.com | Alters the ionization state at physiological pH, affecting receptor interaction and cell penetration. |

Integration into Multi-Targeted Drug Discovery Strategies

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways. This has fueled the development of multi-target drugs, or polypharmacology, which aims to modulate several targets simultaneously to achieve a greater therapeutic effect. nih.gov Sulfonamide-containing compounds are excellent candidates for this approach. nih.govresearchgate.net Their versatile structure and broad range of bioactivities make them ideal scaffolds for designing agents that can interact with multiple enzymes or receptors. nih.gov

The this compound framework can be elaborated at both the sulfonyl chloride and the sulfonamide positions, allowing for the creation of diverse chemical libraries. By strategically combining pharmacophores known to interact with different targets onto this single scaffold, researchers can develop novel multi-target agents. This approach has been explored for developing compounds with combined activities, for instance, as inhibitors of different enzymes involved in a single disease cascade. nih.govresearchgate.net

Dual-Action Inhibitors

The development of dual-action or multi-target inhibitors is a significant strategy in drug discovery, aiming to address complex diseases by modulating multiple biological pathways simultaneously. The benzenesulfonamide scaffold, derivable from this compound, is instrumental in this field.

Researchers have successfully synthesized pyrazolylbenzenesulfonamide derivatives that exhibit both anti-inflammatory and antimicrobial properties. nih.gov A study focused on these compounds demonstrated their efficacy in both carrageenan-induced rat paw edema and cotton pellet-induced granuloma assays, which are models for acute and chronic inflammation, respectively. Notably, compounds such as 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide emerged as potent dual agents. nih.gov